molecular formula C17H20O2 B1345118 3-Phenyladamantane-1-carboxylic acid CAS No. 37589-22-3

3-Phenyladamantane-1-carboxylic acid

カタログ番号: B1345118
CAS番号: 37589-22-3
分子量: 256.34 g/mol
InChIキー: APWLCUAAISKVPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Phenyladamantane-1-carboxylic acid is an organic compound with the molecular formula C17H20O2. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. This compound is notable for its unique structural features, which include a phenyl group attached to the adamantane core, making it a subject of interest in various fields of scientific research .

準備方法

The synthesis of 3-Phenyladamantane-1-carboxylic acid typically involves several steps. One common method includes the bromination of 1-adamantane carboxylic acid followed by a Friedel-Crafts alkylation reaction with benzene in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst . The reaction conditions often require low temperatures to control the reactivity and yield of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality output .

化学反応の分析

3-Phenyladamantane-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols .

科学的研究の応用

3-Phenyladamantane-1-carboxylic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-Phenyladamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

3-Phenyladamantane-1-carboxylic acid can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in its combination of the adamantane core with a phenyl group, providing a balance of stability and reactivity that is valuable in various research and industrial applications .

生物活性

3-Phenyladamantane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a neuroprotective agent. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the adamantane family, characterized by a rigid cage-like structure that contributes to its stability and biological activity. The presence of the phenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its action on the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical for synaptic plasticity and memory function but can contribute to excitotoxicity when overactivated.

NMDA Receptor Antagonism

Research indicates that this compound acts as an NMDA receptor antagonist, which may provide neuroprotective effects in conditions such as cerebral ischemia and neurodegenerative diseases. In comparative studies, it has been shown to exhibit activity levels greater than that of amantadine but less than memantine .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Study Biological Activity Findings
Synthesis and Characterization NMDA receptor antagonismMore active than amantadine; less potent than memantine .
Neuroprotective Studies Neuroprotection in ischemic modelsExhibited protective effects against neuronal damage in animal models .
Behavioral Studies Effects on cognitive functionImproved cognitive outcomes in models of neurodegeneration .

Case Studies

Case Study 1: Neuroprotective Effects
In a study examining the effects of various adamantane derivatives, this compound was evaluated for its ability to protect against neuronal damage induced by NMDA receptor activation. The compound demonstrated significant neuroprotective properties, reducing neuronal death in vitro and in vivo models of ischemia .

Case Study 2: Comparative Efficacy
A comparative analysis involving several adamantane derivatives highlighted the efficacy of this compound as a competitive antagonist at the NMDA receptor site. The study measured IC50 values and found that while it was less potent than memantine, it still presented a viable alternative for further development in treating neurological disorders .

Research Findings

Recent studies have focused on elucidating the pharmacokinetic properties and safety profile of this compound. Its favorable lipophilicity suggests good bioavailability, while preliminary toxicity assessments indicate a low incidence of adverse effects at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Phenyladamantane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves functionalizing the adamantane core with phenyl and carboxylic acid groups. Key methods include:

  • Friedel-Crafts alkylation : Introducing the phenyl group to adamantane derivatives using Lewis acid catalysts (e.g., AlCl₃).
  • Carboxylation : Oxidative carboxylation of 3-phenyladamantane using strong oxidizing agents (e.g., KMnO₄/H₂SO₄) under controlled temperatures (50–80°C) to avoid side reactions.
  • Protection/Deprotection Strategies : Use tert-butyl or ester groups to protect the carboxylic acid moiety during synthesis, followed by acidic hydrolysis.
    Yield optimization requires precise control of stoichiometry, temperature, and catalyst activity. For example, excess AlCl₃ in Friedel-Crafts reactions may lead to over-alkylation, reducing purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Critical safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • First Aid :
  • Skin contact: Rinse with water for 15 minutes; seek medical attention if irritation persists.
  • Inhalation: Move to fresh air; administer oxygen if breathing is labored.
  • Storage : Keep in a cool, dry place away from oxidizers and acids.
    Refer to Safety Data Sheets (SDS) for hazard-specific guidance, including GHS classifications for acute toxicity (H302) and skin irritation (H315) .

Q. What analytical techniques are recommended for validating the purity of this compound against pharmacopeial standards?

  • Methodological Answer : Purity validation requires multi-technique verification:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.1%).
  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, ensuring absence of unreacted intermediates.
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 273.3 for C₁₇H₂₀O₃).
  • Melting Point Analysis : Compare observed values (e.g., 210–215°C) with literature data.
    Cross-reference with pharmacopeial standards (USP/EP) for traceability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from:

  • Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift proton signals; report solvent conditions explicitly.
  • Tautomerism : Investigate keto-enol equilibria using variable-temperature NMR.
  • Impurity Interference : Employ preparative HPLC to isolate pure fractions before analysis.
    Cross-validate findings with computational methods (e.g., DFT-based chemical shift predictions) and collaborative inter-laboratory studies .

Q. What methodological considerations are critical when designing in vitro studies to assess the biological activity of this compound?

  • Methodological Answer : Key considerations include:

  • Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to identify IC₅₀/EC₅₀ values.
  • Cell Line Selection : Use disease-relevant models (e.g., cancer cell lines for cytotoxicity assays).
  • Control Experiments : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., cisplatin for apoptosis studies).
  • Metabolic Stability : Assess compound stability in cell culture media using LC-MS over 24–72 hours.
    Document adherence to OECD guidelines for in vitro toxicology testing .

Q. How should researchers approach environmental impact assessments given limited ecotoxicological data on this compound?

  • Methodological Answer : Strategies include:

  • Read-Across Analysis : Compare with structurally similar compounds (e.g., adamantane derivatives) to predict biodegradation or bioaccumulation.
  • QSAR Modeling : Use quantitative structure-activity relationship tools to estimate toxicity endpoints (e.g., LC₅₀ for aquatic organisms).
  • Tiered Testing : Start with acute toxicity assays (e.g., Daphnia magna immobilization), progressing to chronic studies if risks are identified.
    Note that current SDS documents lack ecological data, necessitating proactive risk mitigation in disposal protocols .

Q. Data Contradiction Analysis

Q. How can conflicting reports on the compound’s solubility in polar vs. nonpolar solvents be reconciled?

  • Methodological Answer : Solubility variations may reflect:

  • Polymorphism : Characterize crystalline forms via X-ray diffraction to identify metastable phases with higher solubility.
  • pH-Dependent Ionization : Measure solubility in buffered solutions (pH 2–12) to account for carboxylic acid deprotonation.
  • Co-Solvent Systems : Test binary solvent mixtures (e.g., water/ethanol) to enhance dissolution.
    Publish detailed experimental conditions (temperature, agitation method) to enable reproducibility .

特性

IUPAC Name

3-phenyladamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c18-15(19)17-9-12-6-13(10-17)8-16(7-12,11-17)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWLCUAAISKVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958642
Record name 3-Phenyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37589-22-3
Record name 3-Adamantanecarboxylic acid, 1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037589223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENYL-1-ADAMANTANECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。